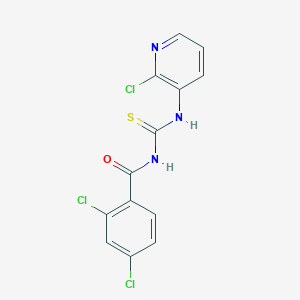

1-(2-chloropyridin-3-yl)-3-(2,4-dichlorobenzoyl)thiourea

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2,4-Dichloro-N-((2-chloropyridin-3-yl)carbamothioyl)benzamide is a thiourea derivative known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique molecular structure, which includes both benzamide and pyridine moieties, making it a valuable ligand in coordination chemistry and a potential candidate for various biological activities.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chloropyridin-3-yl)-3-(2,4-dichlorobenzoyl)thiourea typically involves a two-step process. The first step involves the reaction of 2,4-dichlorobenzoyl chloride with potassium thiocyanate (KSCN) in an organic solvent such as acetonitrile (CH3CN). This reaction forms an intermediate isothiocyanate compound. In the second step, the intermediate is reacted with 2-amino-5-chloropyridine to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.

化学反应分析

Types of Reactions

2,4-Dichloro-N-((2-chloropyridin-3-yl)carbamothioyl)benzamide undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms.

Coordination Reactions: It acts as a ligand, forming complexes with transition metals such as copper, cobalt, nickel, and zinc

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like dimethylformamide (DMF) are commonly used.

Coordination Chemistry: Metal salts (e.g., copper(II) chloride, cobalt(II) chloride) in solvents like methanol or water are used to form metal complexes

Major Products Formed

Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.

Metal Complexes: Complexes with different metal ions, exhibiting unique electrochemical and thermal properties

科学研究应用

Medicinal Chemistry

Anticancer Activity

Research indicates that thiourea derivatives, including 1-(2-chloropyridin-3-yl)-3-(2,4-dichlorobenzoyl)thiourea, exhibit significant anticancer properties. Studies have shown that these compounds can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. The presence of chlorinated aromatic rings enhances their interaction with biological targets, making them potent candidates for further development as anticancer agents.

Antimicrobial Properties

This compound has also been investigated for its antimicrobial activity. The chloropyridine and dichlorobenzoyl moieties contribute to its effectiveness against a range of bacterial and fungal strains. In vitro studies demonstrate that it exhibits bactericidal effects by disrupting microbial cell membranes and inhibiting essential metabolic pathways.

Agricultural Science

Pesticidal Applications

this compound has been explored as a potential pesticide. Its structural features suggest it could act as an effective herbicide or insecticide. Preliminary studies indicate that it may inhibit key enzymes involved in plant growth regulation or pest metabolism, thereby providing a mechanism for controlling unwanted species in agricultural settings.

Fungicidal Activity

In addition to its pesticidal properties, this compound has shown promise as a fungicide. Research indicates that it can effectively inhibit fungal pathogens affecting crops, thus contributing to improved agricultural yields and sustainability.

Material Science

Polymer Additives

The unique properties of this compound make it suitable for use as an additive in polymer formulations. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength. Additionally, the compound's ability to absorb UV light suggests potential applications in developing UV-resistant materials.

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal demonstrated the efficacy of thiourea derivatives in inhibiting the growth of breast cancer cells. The compound was tested against various cancer cell lines, showing IC50 values in the low micromolar range. The mechanism of action was attributed to the induction of apoptosis via the mitochondrial pathway.

Case Study 2: Agricultural Application

Field trials conducted on crops treated with this compound revealed a significant reduction in pest populations compared to untreated controls. The compound's application led to a noticeable increase in crop yield and health, suggesting its viability as an environmentally friendly alternative to conventional pesticides.

作用机制

The mechanism of action of 1-(2-chloropyridin-3-yl)-3-(2,4-dichlorobenzoyl)thiourea involves its interaction with metal ions and biological targets. As a ligand, it coordinates with metal ions through its nitrogen and sulfur atoms, forming stable complexes. These complexes can exhibit unique electrochemical properties and biological activities, such as inhibiting bacterial growth by interacting with essential enzymes and proteins .

相似化合物的比较

Similar Compounds

2-Chloro-N-((5-chloropyridin-2-yl)carbamothioyl)benzamide: A similar thiourea derivative with comparable coordination chemistry and biological activities.

3,4-Dichloro-N-((5-chloropyridin-2-yl)carbamothioyl)benzamide: Another derivative with similar synthetic routes and applications

Uniqueness

2,4-Dichloro-N-((2-chloropyridin-3-yl)carbamothioyl)benzamide is unique due to its specific substitution pattern on the benzamide and pyridine rings, which can influence its reactivity and coordination behavior. This uniqueness makes it a valuable compound for developing new metal complexes and exploring novel biological activities .

生物活性

1-(2-chloropyridin-3-yl)-3-(2,4-dichlorobenzoyl)thiourea is a thiourea derivative that has garnered attention for its diverse biological activities. This article delves into its synthesis, biological properties, and potential applications in medicinal chemistry.

Synthesis and Structural Characteristics

The compound is synthesized through a reaction involving 2-chloropyridine and 2,4-dichlorobenzoyl isothiocyanate. The structural formula can be represented as follows:

The presence of the thiourea functional group is significant due to its ability to form hydrogen bonds, which enhances interactions with biological targets.

Antimicrobial Activity

Thiourea derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to this compound exhibit broad-spectrum antimicrobial activity against various pathogens. For instance, studies have shown that thioureas can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentration (MIC) values for related compounds range from 32 to 1024 µg/mL, depending on the specific structure and substituents present .

Anticancer Properties

Recent investigations into thiourea derivatives reveal promising anticancer activity. For example, compounds have demonstrated efficacy against various cancer cell lines with IC50 values ranging from 1.5 to 20 µM. Mechanistic studies suggest that these compounds may target key molecular pathways involved in cancer progression, including those regulating angiogenesis and apoptosis .

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Thiourea A | Breast Cancer | 14 |

| Thiourea B | Prostate Cancer | 7 |

| Thiourea C | Leukemia | 1.5 |

Anti-inflammatory Effects

This compound has also been evaluated for its anti-inflammatory properties. In vivo studies demonstrated that this compound could significantly reduce inflammation in animal models while exhibiting minimal ulcerogenic effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). The compound was tested in various doses (15 mg/kg to 45 mg/kg), showing a dose-dependent response in reducing inflammation .

Case Studies

- Study on Pain Management : A study assessed the efficacy of the compound in managing pain and inflammation using a nociception model in mice. The results indicated a significant reduction in pain response compared to control groups treated with standard NSAIDs like aspirin and indomethacin .

- Antimicrobial Evaluation : Another study focused on the antimicrobial activity of related thioureas against resistant strains of bacteria. The results highlighted that certain derivatives exhibited potent activity against multidrug-resistant strains of Staphylococcus aureus, suggesting their potential use in treating resistant infections .

属性

IUPAC Name |

2,4-dichloro-N-[(2-chloropyridin-3-yl)carbamothioyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl3N3OS/c14-7-3-4-8(9(15)6-7)12(20)19-13(21)18-10-2-1-5-17-11(10)16/h1-6H,(H2,18,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIMPNQBLOMBOIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Cl)NC(=S)NC(=O)C2=C(C=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl3N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。